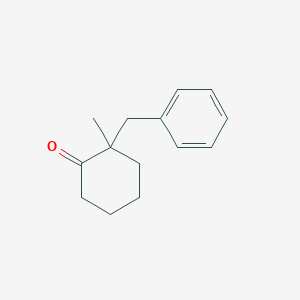

2-Benzyl-2-methylcyclohexan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

1206-21-9 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-benzyl-2-methylcyclohexan-1-one |

InChI |

InChI=1S/C14H18O/c1-14(10-6-5-9-13(14)15)11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 |

InChI Key |

JHMRHFGOPQLVBP-UHFFFAOYSA-N |

SMILES |

CC1(CCCCC1=O)CC2=CC=CC=C2 |

Canonical SMILES |

CC1(CCCCC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzyl 2 Methylcyclohexan 1 One

Strategies for Carbon-Carbon Bond Formation at the Alpha-Position

The introduction of both a methyl and a benzyl (B1604629) group at the C2 position of the cyclohexanone (B45756) ring requires a carefully planned synthetic sequence. The primary approach involves the alkylation of a pre-formed enolate or enolate equivalent.

Alkylation of Cyclohexanone Derivatives

Alkylation of cyclohexanone derivatives stands as a fundamental and widely utilized method for the formation of C-C bonds at the α-position to the carbonyl group. pressbooks.pubyoutube.com This strategy relies on the generation of a nucleophilic enolate ion, which then reacts with an electrophilic alkylating agent in an SN2 reaction. pressbooks.publibretexts.org The success of this approach is contingent upon several factors, including the choice of base, solvent, temperature, and the nature of the alkylating agent. gatech.edu

A direct route to 2-benzyl-2-methylcyclohexan-1-one involves the benzylation of the enolate derived from 2-methylcyclohexanone (B44802). This process, however, is complicated by the unsymmetrical nature of the starting ketone, which can lead to the formation of two different enolates and subsequently, a mixture of products. libretexts.org

The formation of an enolate from 2-methylcyclohexanone requires a strong base to deprotonate the α-carbon. Commonly used bases for this purpose include sodium amide (NaNH₂) and lithium diisopropylamide (LDA). orgsyn.orgyoutube.com LDA is a strong, sterically hindered base that is particularly effective for generating enolates, often leading to complete conversion of the ketone to its enolate. libretexts.orgumich.edu The choice of base and reaction conditions can influence which of the two possible enolates is formed: the kinetic enolate (formed faster by removing a proton from the less-substituted C6 position) or the thermodynamic enolate (the more stable enolate, with the double bond between C1 and the more-substituted C2). masterorganicchemistry.comresearchgate.net For the synthesis of this compound, the formation of the enolate at the C2 position is desired. Reaction of 2-methylcyclohexanone with a strong base like sodium amide under conditions that allow for equilibration will produce a mixture of enolates. orgsyn.org

Once the enolate of 2-methylcyclohexanone is formed, it can be reacted with an electrophile such as a benzyl halide (e.g., benzyl bromide or benzyl chloride) to introduce the benzyl group. libretexts.orgorgsyn.org This alkylation is an SN2 reaction where the nucleophilic enolate attacks the electrophilic benzyl carbon, displacing the halide leaving group. pressbooks.publibretexts.org The use of reactive alkylating agents like benzyl halides is crucial for the success of the reaction. pressbooks.pub A procedure using sodium amide as the base followed by treatment with benzyl chloride or benzyl bromide has been reported to yield 2-benzyl-2-methylcyclohexanone. orgsyn.org

| Reactants | Reagents | Product | Yield | Reference |

| 2-Methylcyclohexanone, Benzyl bromide | Potassium hydroxide, 1,2-dimethoxyethane | This compound | 73% | lookchem.com |

| 2-Methylcyclohexanone, Benzyl bromide | Sodium amide | This compound | 54-58% | orgsyn.org |

A significant challenge in the direct alkylation of 2-methylcyclohexanone is controlling the regioselectivity. libretexts.org The formation of two possible enolates can lead to a mixture of monoalkylated products: 2-benzyl-2-methylcyclohexanone and 2-benzyl-6-methylcyclohexanone. orgsyn.org Generally, alkylation tends to occur at the less sterically hindered position. pressbooks.publibretexts.org In the case of 2-methylcyclohexanone, this would favor alkylation at the C6 position. However, under equilibrium conditions, the more substituted (thermodynamic) enolate is favored, which would lead to the desired 2,2-disubstituted product. orgsyn.org It has been noted that the reaction of 2-methylcyclohexanone with sodium amide and then benzyl chloride or bromide yields 2-benzyl-2-methylcyclohexanone as the major product, with the 2,6-isomer as a minor product. orgsyn.org

An alternative strategy to control regioselectivity involves the use of pre-formed enol equivalents, such as silyl (B83357) enol ethers. The reaction of an enol acetate (B1210297), like 2-methyl-1-cyclohexen-1-yl acetate, with methyllithium (B1224462) can generate a specific lithium enolate. orgsyn.orgresearchgate.net This specific enolate can then be alkylated. This method offers a way to circumvent the regioselectivity issues associated with the direct deprotonation of unsymmetrical ketones. researchgate.net The reaction of the lithium enolate derived from 2-methyl-1-cyclohexen-1-yl acetate with benzyl bromide has been successfully employed to synthesize 2-benzyl-2-methylcyclohexanone. orgsyn.org

Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione (B75653) Derivatives

One approach to synthesize this compound involves the regioselective alkylation of 2-methylcyclohexane-1,3-dione. Direct alkylation of 2-methylcyclohexane-1,3-dione with activated sp³ electrophiles like benzyl bromide can be challenging due to competing O-alkylation and potential for dialkylation. nih.gov To overcome this, a method involving the formation of a ketodimethyl hydrazone derivative of 2-methylcyclohexane-1,3-dione has been developed. nih.govresearchgate.net This strategy allows for C-selective alkylation with unactivated sp³ electrophiles, followed by deprotection to yield the desired 2,2-dialkylcyclohexane-1,3-dione. nih.gov This intermediate can then be selectively reduced to afford this compound. This method provides a high-yielding route to such "quaternized" cyclohexane (B81311) building blocks, which are valuable in natural product synthesis. nih.govresearchgate.net

Another strategy involves the use of specific enolates. The less substituted enolate of 2-methylcyclohexanone can be generated and subsequently alkylated with benzyl bromide to yield 2-benzyl-2-methylcyclohexanone as the major product. orgsyn.org This method demonstrates good structural specificity for the formation of the 2,2-isomer. orgsyn.org

A one-pot concurrent chemoenzymatic cascade has also been reported for the formal asymmetric α-benzylation of cyclic ketones. nih.gov This process integrates an organobismuth-catalyzed aldol (B89426) condensation with an ene-reductase (ER)-catalyzed enantioselective reduction. nih.gov This method produces enantiopure α-benzyl cyclic ketones with high yields and excellent enantioselectivities. nih.gov

| Method | Starting Material | Key Reagents/Steps | Key Features | Reference |

| Hydrazone Alkylation | 2-Methylcyclohexane-1,3-dione | 1. Formation of ketodimethyl hydrazone2. C-selective alkylation3. Deprotection | High-yielding, avoids O-alkylation | nih.govresearchgate.net |

| Enolate Alkylation | 2-Methylcyclohexanone | Generation of the less substituted enolate, alkylation with benzyl bromide | Good structural specificity for the 2,2-isomer | orgsyn.org |

| Chemoenzymatic Cascade | Cyclic Ketone | Organobismuth-catalyzed aldol condensation, ene-reductase catalyzed reduction | One-pot, asymmetric, high yield and enantioselectivity | nih.gov |

Palladium-Catalyzed Benzylation Approaches

Palladium catalysis offers powerful tools for the formation of carbon-carbon bonds and has been applied to the synthesis of α-benzylated ketones. These methods often involve the coupling of a ketone-derived nucleophile with a benzylic electrophile.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. youtube.com In the context of synthesizing this compound, a general approach would involve the coupling of a pre-formed enolate of 2-methylcyclohexanone with a benzyl halide. The catalytic cycle typically involves oxidative addition of the benzyl halide to a palladium(0) complex, followed by transmetalation with the enolate and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com While direct alkylation can be effective, palladium catalysis can offer milder reaction conditions and broader functional group tolerance. nih.gov

A novel palladium-catalyzed cross-coupling reaction has been developed between arylboronic acids and carboxylic acids, activated in situ, which could be adapted for ketone synthesis. nih.gov

The methine proton at the C-2 position of 2-methylcyclohexanone is activated by the adjacent carbonyl group, making it susceptible to deprotonation and subsequent functionalization. Palladium-catalyzed allylation of ketone enolates is a well-established transformation. orgsyn.org Analogously, palladium-catalyzed benzylation of the enolate of 2-methylcyclohexanone can be achieved.

Recent advancements have also demonstrated the palladium-catalyzed C-H functionalization at the α-position of tertiary amines to produce α-azaarylmethyl amines, showcasing the potential for direct C-H activation strategies in related systems. nsf.gov While not directly applied to this compound, these methods highlight the ongoing development of palladium-catalyzed reactions for the formation of C-C bonds adjacent to activating groups.

| Reaction Type | Key Features | Potential Application | Reference |

| Cross-Coupling | Mild conditions, functional group tolerance | Coupling of 2-methylcyclohexanone enolate with benzyl halides | youtube.comnih.gov |

| C-H Functionalization | Atom economy, direct bond formation | Direct benzylation of the C-H bond at the α-position of 2-methylcyclohexanone | nsf.gov |

Advanced Synthetic Approaches to this compound

The synthesis of enantioenriched this compound presents a significant challenge due to the formation of a quaternary stereocenter. Advanced synthetic methods have been developed to address this, focusing on achieving high levels of stereoselectivity.

The asymmetric α-alkylation of ketones is a fundamental transformation in organic synthesis for creating chiral molecules. nih.govresearchgate.net Several strategies have been developed to achieve enantioselective α-benzylation to form quaternary centers.

One established approach involves the use of chiral auxiliaries. researchgate.net A chiral amine, such as one derived from an optically active α-amino acid, can be condensed with the ketone to form a chiral imine. researchgate.net Deprotonation and subsequent alkylation of this imine, followed by hydrolysis, can yield the α-alkylated ketone with high enantioselectivity. researchgate.net

Organocatalysis has also emerged as a powerful tool for asymmetric α-alkylation. nih.gov For instance, chiral primary amines can catalyze the enantioselective synthesis of α,α-disubstituted cyclic ketones. nih.gov

More recently, a chemoenzymatic cascade has been developed that combines organobismuth-catalyzed aldol condensation with an ene-reductase-catalyzed reduction to produce enantiopure α-benzyl cyclic ketones with high yields and up to 99% enantiomeric excess. nih.gov

Another innovative approach is the enantioselective synthesis of α-substituted ketones through the three-component coupling of an optically active zinc enamide, an alkene, and an electrophile. acs.org This method has shown high diastereoselectivity for the coupling of a cyclohexanone imine. acs.org

| Methodology | Key Principle | Reported Selectivity | Reference |

| Chiral Auxiliaries | Use of a recoverable chiral group to direct the stereochemical outcome of the alkylation. | High enantioselectivity | researchgate.net |

| Organocatalysis | Use of small chiral organic molecules to catalyze the asymmetric transformation. | Good enantioselectivities for cyclic ketones | nih.gov |

| Chemoenzymatic Cascade | Combination of a chemical catalyst for bond formation and an enzyme for stereoselective reduction. | Up to 99% ee | nih.gov |

| Chiral Zinc Enamides | Three-component coupling involving a chiral zinc enamide, an alkene, and an electrophile. | >99% diastereoselectivity for cyclohexanone imine coupling | acs.org |

Stereoselective Synthesis

Diastereoselective Control in Cyclohexanone Systems

The synthesis of this compound from 2-methylcyclohexanone is a classic example demonstrating the principles of regioselective and diastereoselective control in the alkylation of unsymmetrical ketones. The outcome of the benzylation is critically dependent on the method used to generate the enolate intermediate, which dictates the position of alkylation.

Detailed research, notably a procedure published in Organic Syntheses, illustrates two divergent outcomes based on the enolate formation strategy. When the kinetic enolate is generated from 2-methylcyclohexanone using a strong, sterically hindered base like lithium diisopropylamide (LDA), deprotonation preferentially occurs at the less substituted C6 position. Subsequent alkylation with benzyl bromide primarily yields 2-benzyl-6-methylcyclohexanone. This product, however, is often contaminated with the desired this compound, with reported ratios showing the major 2,6-isomer containing 10–14% of the 2,2-isomer. nih.gov

Conversely, a highly regioselective synthesis of this compound can be achieved by controlling the enolate formation through a different pathway. The reaction of 2-methylcyclohexanone with acetic anhydride (B1165640) and a catalytic amount of perchloric acid generates the thermodynamically more stable enol acetate, 2-methyl-1-cyclohexen-1-yl acetate. This enol acetate can then be reacted with methyllithium to form a specific lithium enolate. Crucially, alkylation of this enolate with benzyl bromide proceeds with high fidelity, yielding this compound with no detectable formation of the 2,6-isomer. nih.gov This method provides the desired product in yields of 54–58%. nih.gov

The table below summarizes the findings from these regioselective alkylation studies.

Table 1: Regioselective Synthesis of Benzylated Methylcyclohexanones

| Starting Material | Enolate Generation Method | Electrophile | Major Product | Product Ratio (2,2- vs 2,6-) | Yield of Major Product |

|---|---|---|---|---|---|

| 2-Methylcyclohexanone | Lithium diisopropylamide (LDA) | Benzyl bromide | 2-Benzyl-6-methylcyclohexanone | ~1 : 9 | 58–61% |

| 2-Methyl-1-cyclohexen-1-yl acetate | Methyllithium | Benzyl bromide | This compound | >99 : <1 | 54–58% |

Chiral Auxiliary or Catalyst-Mediated Strategies

Achieving enantioselective synthesis of molecules with quaternary stereocenters, such as this compound, represents a formidable challenge in organic synthesis. Strategies employing chiral auxiliaries or catalysts are paramount for controlling the absolute stereochemistry of the newly formed chiral center.

Chiral Auxiliary-Mediated Alkylation: The use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is a well-established strategy. wikipedia.org The Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylations. researchgate.netharvard.edu In a seminal study, the lithium enolates of N-acyl oxazolidinones were alkylated with high diastereoselectivity. For instance, the benzylation of the enolate derived from an N-propionyl oxazolidinone proceeded with exceptional stereocontrol. The choice of the chiral auxiliary dictates the facial bias of the enolate, leading to complementary stereochemical outcomes. york.ac.uk

For example, using an (S)-valinol-derived oxazolidinone auxiliary, benzylation resulted in a 49:1 diastereomeric ratio. In contrast, employing an (S)-phenylalaninol-derived auxiliary under identical conditions led to a reversal of selectivity, affording the opposite diastereomer with a ratio of 1:120. york.ac.uk After alkylation, the auxiliary can be cleaved to reveal the chiral carboxylic acid or corresponding alcohol, demonstrating a powerful method for synthesizing enantiomerically enriched products. york.ac.uk

Catalyst-Mediated Asymmetric Synthesis: More modern approaches focus on the use of chiral catalysts to achieve asymmetry, which is often more atom-economical. A noteworthy example is the development of a chemoenzymatic cascade for the formal asymmetric α-benzylation of cyclic ketones. This one-pot process combines an organobismuth-catalyzed aldol condensation of a cyclic ketone with benzaldehyde, followed by an in-situ enantioselective reduction of the resulting α-benzylidene ketone catalyzed by an engineered ene-reductase (ER). york.ac.uk

By engineering a pair of enantiocomplementary ER mutants from Bacillus subtilis (YqjM), researchers were able to produce both (S)- and (R)-enantiomers of various α-benzyl cyclic ketones in high yields and with excellent enantioselectivity. york.ac.uk This method avoids the need to pre-form and isolate the often unstable α-benzylidene intermediate.

Table 2: Enantioselective Synthesis of 2-Benzylcyclohexanone via Chemoenzymatic Cascade

| Product Enantiomer | Catalyst | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-2-Benzylcyclohexanone | YqjM (I69Y/C26G) mutant | 98% | 99% |

| (R)-2-Benzylcyclohexanone | YqjM (C26F) mutant | 65% | 95% |

Total Synthesis Pathways Incorporating this compound or its Analogues

Substituted cyclohexanone frameworks, particularly those bearing quaternary stereocenters, are pivotal intermediates in the total synthesis of complex natural products. While a total synthesis explicitly using this compound is not prominently documented, the strategic importance of its close analogues is well-demonstrated. A powerful illustration is the use of related 2-allyl-2-methylcyclohexanone derivatives in the synthesis of intricate marine diterpenoids.

A landmark example is the total synthesis of (-)-cyanthiwigin F, a marine natural product with significant biological activity. researchgate.netnih.gov A key challenge in this synthesis was the stereocontrolled construction of two remote quaternary stereocenters. The Stoltz group devised an elegant solution involving a double stereoablative, enantioselective alkylation. researchgate.netnih.gov This strategy utilized a palladium-catalyzed asymmetric decarboxylative allylation, a reaction that forges a quaternary stereocenter from a β-ketoester. orgsyn.org

The synthesis began with a diallyl succinate (B1194679) which, through a sequence involving Dieckmann condensation and methylation, produced a mixture of racemic and meso diastereomers of a bis(β-ketoester). researchgate.netorganic-chemistry.org This complex mixture was subjected to a palladium catalyst system featuring the chiral ligand (S)-t-BuPHOX. In a single operation, this catalytic system orchestrated a sequence of decarboxylation and allylation events that converted the entire mixture of starting materials into a single major diastereomer of a diallylated diketone with two newly formed (R)-configured stereocenters, achieving an exceptional 99% enantiomeric excess. researchgate.net

This key intermediate, (2R,5R)-2,5-diallyl-2,5-dimethylcyclohexane-1,4-dione, which is a close analogue of the target compound of this article, contained the core carbon framework and the requisite stereochemistry needed to complete the synthesis of (-)-cyanthiwigin F. This work powerfully demonstrates how catalytic methods for creating chiral quaternary centers on a cyclohexanone ring serve as a cornerstone for the efficient and elegant synthesis of complex molecular architectures. orgsyn.orgorganic-chemistry.org

Reaction Chemistry and Transformations of 2 Benzyl 2 Methylcyclohexan 1 One

Chemical Reactivity of the Ketone Moiety

The carbonyl group is the most prominent functional group in 2-Benzyl-2-methylcyclohexan-1-one, dictating a significant portion of its chemical behavior. This reactivity is centered around the electrophilic nature of the carbonyl carbon and the ability of the oxygen atom to stabilize negative charge.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. These reactions proceed via the formation of a tetrahedral intermediate. The steric hindrance imposed by the adjacent quaternary center, bearing a benzyl (B1604629) and a methyl group, can influence the approach of the nucleophile.

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. Organometallic reagents, such as Grignard reagents and organolithium compounds, can also add to the carbonyl group, leading to the formation of tertiary alcohols. The stereochemical outcome of these additions can be influenced by the chiral center at the C2 position, potentially leading to diastereomeric products.

Carbonyl Reduction Pathways

The ketone functionality of this compound can be reduced to a secondary alcohol, 2-benzyl-2-methylcyclohexan-1-ol. This transformation can be achieved using a variety of reducing agents. stackexchange.comechemi.com

| Reducing Agent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH₄) | 2-Benzyl-2-methylcyclohexan-1-ol | Typically in alcoholic solvents (e.g., methanol, ethanol) |

| Lithium aluminum hydride (LiAlH₄) | 2-Benzyl-2-methylcyclohexan-1-ol | In aprotic ether solvents (e.g., diethyl ether, THF), followed by aqueous workup stackexchange.comechemi.com |

| Catalytic Hydrogenation (H₂/catalyst) | 2-Benzyl-2-methylcyclohexan-1-ol | With catalysts like Pt, Pd, or Ni orgsyn.org |

The choice of reducing agent can be critical. LiAlH₄ is a more powerful reducing agent than NaBH₄. Catalytic hydrogenation not only reduces the ketone but can also potentially affect the benzene (B151609) ring under harsh conditions. The stereochemistry of the resulting alcohol is an important consideration, as the hydride can attack from either the axial or equatorial face of the cyclohexanone (B45756) ring, leading to a mixture of diastereomers.

Transformations Involving the Alpha-Substituted Cyclohexanone Ring

The presence of substituents at the alpha-position to the carbonyl group opens up avenues for further functionalization and skeletal rearrangements.

Further Alkylation or Functionalization

While this compound already possesses a quaternary alpha-carbon, the other alpha-position (C6) bears two protons. Under strongly basic conditions, deprotonation at this less hindered position can occur to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, in an SN2 reaction to introduce a new substituent at the C6 position. libretexts.orgyoutube.comlibretexts.orgyoutube.com The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures is often employed to favor the formation of the kinetic enolate at the less substituted alpha-carbon. youtube.comyoutube.com

However, direct alkylation of ketones can sometimes lead to mixtures of products due to the formation of both kinetic and thermodynamic enolates. chegg.com For instance, in the case of 2-methylcyclohexanone (B44802), alkylation can occur at either the C2 or C6 position depending on the reaction conditions. libretexts.orgchegg.com

Potential for Rearrangement Reactions

The structure of this compound, particularly under acidic or basic conditions that can generate carbocation or carbanion intermediates, may be prone to rearrangement reactions. These rearrangements are driven by the formation of a more stable intermediate. wikipedia.org

One such possibility is a 1,2-shift. wikipedia.org For example, if a carbocation were to be formed at the benzylic position, a 1,2-alkyl shift from the adjacent quaternary center could occur to generate a more stable tertiary carbocation. While specific examples for this compound are not extensively documented in the provided context, the general principles of carbocation rearrangements suggest this as a potential reaction pathway under appropriate conditions. wikipedia.orglibretexts.org

Reactivity of the Benzylic Substituent

The benzyl group attached to the C2 position exhibits its own characteristic reactivity, primarily due to the stability of benzylic intermediates (radicals, carbocations, and carbanions). chemistrysteps.compearson.comlibretexts.orgorgchemboulder.com

The benzylic protons are susceptible to radical abstraction. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to benzylic bromination. libretexts.orglibretexts.org

Oxidation of the benzylic position is also a common transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the benzylic C-H bonds, ultimately leading to the formation of a carboxylic acid. chemistrysteps.comlibretexts.orglibretexts.org However, in the case of this compound, the benzylic carbon is quaternary and lacks a hydrogen atom, making it resistant to this type of oxidation. chemistrysteps.com

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent on the ring will influence the position of substitution (ortho, meta, or para).

Oxidation Reactions

The oxidation of this compound can proceed through several pathways, with the Baeyer-Villiger oxidation being a prominent reaction for ketones. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a ketone into an ester (or a lactone in the case of cyclic ketones). organic-chemistry.orgsigmaaldrich.com

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, the carbonyl group is flanked by a quaternary carbon and a methylene (B1212753) group within the cyclohexyl ring. The migratory aptitude of the quaternary carbon center is higher than that of the secondary methylene carbon. Therefore, the expected major product of the Baeyer-Villiger oxidation is a seven-membered lactone, where the oxygen atom has been inserted between the carbonyl carbon and the quaternary C2 carbon.

Table 1: Predicted Products of Baeyer-Villiger Oxidation of this compound

| Reactant | Oxidizing Agent | Predicted Major Product |

| This compound | Peroxyacid (e.g., m-CPBA) | 3-Benzyl-3-methyl-oxepan-2-one |

Other potential oxidation reactions could target the benzylic position or the aromatic ring under more forcing conditions, but these are generally less selective than the Baeyer-Villiger oxidation for the ketone functionality. organic-chemistry.org

Hydrogenation and Dehydrogenation Pathways

Hydrogenation

The hydrogenation of this compound typically involves the reduction of the ketone functional group to a secondary alcohol. This transformation can be achieved using various reducing agents, including catalytic hydrogenation over metal catalysts (e.g., Pd, Pt, Ni) or hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.insciopen.com

The product of this reaction is 2-benzyl-2-methylcyclohexan-1-ol. Due to the creation of a new stereocenter at the hydroxyl-bearing carbon, a mixture of diastereomers (cis and trans isomers) is expected. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions.

Table 2: General Hydrogenation of this compound

| Reactant | Reagent/Catalyst | Product |

| This compound | H₂/Pd, Pt, or Ni | 2-Benzyl-2-methylcyclohexan-1-ol |

| This compound | NaBH₄ or LiAlH₄ | 2-Benzyl-2-methylcyclohexan-1-ol |

Under more vigorous hydrogenation conditions, it is possible to reduce the benzene ring of the benzyl group to a cyclohexylmethyl group, although this typically requires higher pressures and more active catalysts.

Dehydrogenation

The dehydrogenation of substituted cyclohexanones can lead to the formation of corresponding phenols. nih.govnih.govresearchgate.net This aromatization process is a valuable synthetic strategy. For this compound, dehydrogenation would result in the formation of 2-benzyl-6-methylphenol.

This transformation is often catalyzed by palladium-based systems, which can effect the successive removal of hydrogen molecules. rsc.orgnih.govacs.org The reaction proceeds through the formation of a cyclohexenone intermediate, followed by a second dehydrogenation step to yield the aromatic phenol. nih.gov Molecular oxygen can often be used as the terminal oxidant in these reactions, making the process more efficient and environmentally benign. nih.gov

Table 3: Expected Dehydrogenation Product of this compound

| Reactant | Catalyst System | Expected Product |

| This compound | Pd(II) catalyst / O₂ | 2-Benzyl-6-methylphenol |

Recent research has also shown that palladium on carbon (Pd/C) can catalyze the dehydrogenation of substituted cyclohexanones to phenols, sometimes even using the produced hydrogen as a co-catalyst, thus avoiding the need for an external oxidant. rsc.orgresearchgate.net

Mechanistic Investigations in the Chemistry of 2 Benzyl 2 Methylcyclohexan 1 One

Insights into Enolate Formation and Regioselectivity Control

The alkylation of an unsymmetrical ketone like 2-methylcyclohexanone (B44802) presents a challenge of regioselectivity. Deprotonation can occur at either of the two α-carbons (the carbon atoms adjacent to the carbonyl group), leading to two different enolates. stackexchange.com The control over which enolate is formed is a critical aspect of synthesizing 2-benzyl-2-methylcyclohexan-1-one.

The two possible enolates are:

The Kinetic Enolate: Formed by removing a proton from the less-substituted α-carbon (C6). This process is faster because the proton is more sterically accessible and generally more acidic. stackexchange.com

The Thermodynamic Enolate: Formed by removing a proton from the more-substituted α-carbon (C2). This enolate results in a more substituted, and therefore more stable, double bond. stackexchange.com

To synthesize this compound, the reaction must proceed through the thermodynamic enolate . The choice of reaction conditions dictates which enolate is preferentially formed. masterorganicchemistry.com

Kinetic Control: To favor the kinetic enolate, a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) is used at very low temperatures (e.g., -78 °C) in an aprotic solvent. stackexchange.commasterorganicchemistry.com These conditions ensure rapid and irreversible deprotonation at the most accessible site.

Thermodynamic Control: To favor the thermodynamic enolate, conditions are chosen to allow for equilibration between the kinetic and thermodynamic enolates. masterorganicchemistry.com This typically involves using a slightly weaker base (or a slight excess of the ketone relative to the base), a protic solvent, or higher reaction temperatures. stackexchange.com Under these conditions, the initially formed kinetic enolate can revert to the ketone, which then re-deprotonates to form the more stable thermodynamic enolate over time. masterorganicchemistry.com

In the synthesis of this compound, allowing the enolate solution to warm to room temperature before adding the benzyl (B1604629) halide ensures that the thermodynamic equilibrium is reached, maximizing the formation of the desired precursor enolate. masterorganicchemistry.com

Table 2: Conditions for Regioselective Enolate Formation

| Control Type | Favored Enolate | Base | Temperature | Outcome for 2-Methylcyclohexanone |

| Kinetic | Less substituted (at C6) | Strong, bulky (e.g., LDA) | Low (e.g., -78°C) | Leads to 2-benzyl-6-methylcyclohexanone |

| Thermodynamic | More substituted (at C2) | Weaker base or equilibrating conditions | Higher (e.g., Room Temp) | Leads to this compound |

Mechanistic Pathways of Palladium-Catalyzed Reactions

An alternative and powerful method for forming the α-aryl C-C bond is the palladium-catalyzed α-arylation of ketones. organic-chemistry.org This reaction provides a direct route to compounds like this compound from 2-methylcyclohexanone and an aryl halide. The generally accepted mechanism for this transformation proceeds through a catalytic cycle involving a palladium(0) species. organic-chemistry.orgchemrxiv.org

The catalytic cycle consists of four key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., bromobenzene, as a model for benzyl bromide) to a coordinatively unsaturated Pd(0) complex, which is often generated in situ. chemrxiv.org This step forms a square planar Pd(II) intermediate. The use of sterically hindered phosphine (B1218219) ligands on the palladium catalyst can accelerate this step. organic-chemistry.org

Enolate Formation: Concurrently, a base present in the reaction mixture deprotonates the 2-methylcyclohexanone to form the corresponding enolate.

Transmetalation: The ketone enolate then displaces the halide on the Pd(II) complex in a step called transmetalation. organic-chemistry.orgchemrxiv.org This forms an arylpalladium(II) enolate intermediate.

Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, where the aryl group and the enolate α-carbon form a new C-C bond, yielding the product, this compound. chemrxiv.org This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The rate of reductive elimination is also often enhanced by bulky, electron-rich phosphine ligands. organic-chemistry.org

The efficiency and selectivity of this catalytic process are highly dependent on the choice of palladium precursor, ligands, base, and solvent. dntb.gov.ua

Stereochemical Outcome Determination via Reaction Mechanisms

The α-carbon of this compound is a quaternary stereocenter. The stereochemical outcome of its synthesis is directly determined by the mechanism of the bond-forming step.

In the standard alkylation of the thermodynamic enolate of 2-methylcyclohexanone, the enolate intermediate is planar (sp² hybridized). The incoming electrophile (benzyl halide) can approach and attack this planar structure from either the top face or the bottom face. In the absence of any chiral influence (such as a chiral auxiliary or a chiral catalyst), the attack from either side is equally probable. Consequently, this method produces a racemic mixture of the (R)- and (S)-enantiomers of this compound.

Achieving an enantioselective synthesis, where one enantiomer is formed in excess, requires introducing a source of chirality into the reaction. This can be accomplished through several strategies:

Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone can create a diastereomeric intermediate. The steric bulk of the auxiliary can block one face of the enolate, forcing the benzyl group to add preferentially to the other face. The auxiliary is then removed in a subsequent step to yield the enantiomerically enriched product.

Asymmetric Catalysis: In palladium-catalyzed α-arylation, using a chiral phosphine ligand can create a chiral environment around the palladium center. dntb.gov.ua This chiral catalyst can differentiate between the two faces of the enolate during the reductive elimination step, leading to the preferential formation of one enantiomer.

Therefore, while standard synthetic routes yield a racemic product, the mechanistic framework allows for the rational design of asymmetric syntheses to control the stereochemistry at the C2 position.

Advanced Spectroscopic and Structural Characterization of 2 Benzyl 2 Methylcyclohexan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, and for 2-benzyl-2-methylcyclohexan-1-one, it offers profound insights into its atomic framework.

Proton (¹H) NMR Analysis for Isomeric Purity and Stereochemistry

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the identity and assessing the isomeric purity of this compound. The spectrum displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.15-7.31 ppm. The protons of the cyclohexanone (B45756) ring and the benzylic methylene (B1212753) group exhibit complex splitting patterns in the aliphatic region of the spectrum. For instance, the benzylic protons can appear as a multiplet, and the various methylene groups on the cyclohexanone ring will also show distinct multiplets. The methyl group protons will present as a singlet.

The precise chemical shifts and coupling constants of the cyclohexyl protons can provide valuable information about the stereochemistry at the C2 position and the preferred conformation of the six-membered ring.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

A representative, though not experimentally verified for this specific molecule, set of predicted ¹³C NMR data is presented in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~215 |

| Quaternary C (aromatic) | ~138 |

| Aromatic CH | ~130, ~128, ~126 |

| C2 | ~50 |

| Benzylic CH₂ | ~45 |

| Cyclohexane (B81311) CH₂ | ~20-40 |

| CH₃ | ~25 |

This table is illustrative and based on general chemical shift ranges.

Two-Dimensional NMR Techniques (e.g., NOESY, COSY) for Stereochemical Confirmation and Conformational Analysis

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for probing the three-dimensional structure of molecules. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships within the molecule. wikipedia.orghuji.ac.il Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. wikipedia.org This information is invaluable for tracing the connectivity of the protons within the cyclohexanone ring and confirming the assignments made from the 1D ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. wikipedia.orgslideshare.net The observation of NOE cross-peaks between the methyl protons and specific protons on the benzyl group or the cyclohexanone ring can provide definitive evidence for the relative stereochemistry and the preferred conformation of the molecule. For instance, an NOE between the methyl group and the benzylic methylene protons would indicate their spatial proximity.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of this compound, which can further confirm its structure. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound (C₁₄H₁₈O), which is 202.29 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways for ketones include α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu For this compound, this could lead to the loss of a methyl radical (•CH₃) or a benzyl radical (•CH₂Ph). Another significant fragmentation pathway is the McLafferty rearrangement, if the structure allows for it. miamioh.edu The presence of a benzyl group often leads to a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺). libretexts.org Analysis of the fragmentation pattern helps to piece together the different components of the molecule.

Experimental GC-MS Data: A reported GC-MS analysis showed the following top five peaks, with the base peak at m/z 91, confirming the presence of the benzyl group. nih.gov

| m/z | Relative Intensity |

| 91 | 99.99 |

| 202 | 23.36 |

| 55 | 14.79 |

| 92 | 13.91 |

| 159 | 9.82 |

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its key structural features.

The most prominent feature will be a strong absorption band in the region of 1715-1685 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of a saturated cyclic ketone. libretexts.orgqiboch.com The presence of C-H stretching vibrations from the aromatic ring will be observed around 3100-3000 cm⁻¹. libretexts.org The aliphatic C-H stretching vibrations from the cyclohexyl ring and the methyl and methylene groups will appear in the region of 3000-2850 cm⁻¹. libretexts.org

Furthermore, C-C stretching vibrations within the aromatic ring typically give rise to absorptions in the 1600-1450 cm⁻¹ region. libretexts.org Bending vibrations for the CH₂ and CH₃ groups will also be present in the fingerprint region of the spectrum. Subtle shifts in the position of the carbonyl absorption can sometimes provide clues about the conformation of the cyclohexanone ring. qiboch.com

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and both relative and absolute stereochemistry. thieme-connect.de To perform this analysis, a suitable single crystal of this compound must be grown.

The diffraction pattern of X-rays passing through the crystal allows for the construction of an electron density map, which reveals the positions of the individual atoms in the crystal lattice. thieme-connect.de This technique can unambiguously establish the relative orientation of the benzyl and methyl groups at the C2 stereocenter.

For a chiral molecule like this compound, anomalous dispersion techniques in X-ray crystallography can be used to determine the absolute configuration (R or S) of the stereocenter. mit.edu This is particularly crucial when the compound is intended for use in stereospecific applications. The Flack parameter, derived from the crystallographic data, is a key indicator of the correctness of the assigned absolute stereochemistry. researchgate.net

Computational and Theoretical Studies of 2 Benzyl 2 Methylcyclohexan 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely employed to predict a variety of molecular properties with a favorable balance between computational cost and accuracy. nih.gov

A fundamental step in computational chemistry is geometry optimization, a process that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. mdpi.com For 2-benzyl-2-methylcyclohexan-1-one, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the net forces on each atom are negligible and the total energy of the molecule is at a local minimum.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311G, would be employed to determine these optimized parameters. nih.govresearchgate.netnih.gov The resulting data provides the most stable three-dimensional structure of the molecule in its ground state. While specific calculated values for this molecule are not published, a typical output would resemble the illustrative data in Table 1.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value (DFT) |

| Bond Length | C=O | ~1.21 Å |

| C-C (ring avg.) | ~1.54 Å | |

| C-CH₃ | ~1.53 Å | |

| C-CH₂Ph | ~1.55 Å | |

| Bond Angle | C-CO-C | ~117° |

| C-C(Me)(Bn)-C | ~110° | |

| Dihedral Angle | C-C-C-C (ring) | ~55° (Chair) |

Note: This table is for illustrative purposes to show the type of data generated from DFT geometry optimization. Actual values would require specific calculations.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nist.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov

For this compound, one would expect the HOMO to be primarily localized on the electron-rich benzyl (B1604629) group, while the LUMO would likely be centered around the electrophilic carbonyl (C=O) group. nih.govresearchgate.net DFT calculations can precisely determine the energies of these orbitals and map their spatial distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are invaluable for predicting how the molecule will interact with other species. For this compound, the MEP would show a region of negative potential (electron-rich, typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (electron-poor, typically blue) would be found around the hydrogen atoms.

Table 2: Illustrative Predicted Electronic Properties for this compound (Hypothetical Data)

| Property | Predicted Value (DFT/B3LYP) | Significance |

| EHOMO | ~ -6.3 eV | Electron-donating ability |

| ELUMO | ~ -0.9 eV | Electron-accepting ability |

| HOMO-LUMO Gap (Egap) | ~ 5.4 eV | Chemical reactivity, kinetic stability |

| Dipole Moment | ~ 2.8 D | Molecular polarity |

Note: This table is for illustrative purposes. The values are typical for similar organic molecules but would need to be confirmed by specific calculations.

DFT calculations are routinely used to predict infrared (IR) spectra by calculating the vibrational frequencies of a molecule. researchgate.netnih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as bond stretching or angle bending. nih.gov These theoretical spectra, which are often scaled by a factor to better match experimental results, can aid in the interpretation of experimentally recorded spectra. youtube.com

For this compound, key predicted vibrational frequencies would include:

A strong C=O stretching frequency, characteristic of ketones, typically around 1715 cm⁻¹.

C-H stretching frequencies for the aromatic benzyl group (above 3000 cm⁻¹) and the aliphatic cyclohexane (B81311) and methyl groups (below 3000 cm⁻¹). nih.gov

C-C stretching and bending vibrations for the aromatic and saturated rings.

Table 3: Illustrative Predicted Key Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| Carbonyl (C=O) Stretch | ~1715 | Very Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| CH₂/CH₃ Bending | 1375 - 1465 | Medium |

Note: This table is for illustrative purposes and lists general ranges for the expected vibrations.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the cyclohexane ring means that this compound can exist in multiple conformations. Understanding the relative stabilities of these conformers is essential, as the preferred conformation dictates the molecule's three-dimensional shape and reactivity.

Like most substituted cyclohexanes, this compound is expected to adopt a chair conformation to minimize angular and torsional strain. sapub.orgsapub.org Due to the geminal substitution at the C2 position, two distinct chair conformers are possible through a ring-flip process:

Conformer A: Benzyl group in the axial position and the methyl group in the equatorial position.

Conformer B: Benzyl group in the equatorial position and the methyl group in the axial position.

Computational methods can be used to perform a full conformational analysis, optimizing the geometry of both conformers and calculating their relative energies to determine which is more stable and therefore more populated at equilibrium. researchgate.net

The conformational equilibrium between Conformers A and B is governed by a balance of steric and electronic effects. differencebetween.comstackexchange.com

Steric Effects: A common method for predicting conformational preference is by comparing the steric strain introduced by substituents in the axial position. This is often quantified by "A-values," which represent the energy penalty for a substituent being in an axial versus an equatorial position. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a larger benzyl group is around 1.81 kcal/mol. askthenerd.comrsc.org Based solely on these values, one would predict that the bulkier benzyl group would strongly prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions, making Conformer B (equatorial-benzyl/axial-methyl) more stable than Conformer A (axial-benzyl/equatorial-methyl).

Competing Interactions and Analogue Studies: However, computational studies on the closely related compound 1-methyl-1-phenylcyclohexane reveal a more complex situation. nih.govresearchgate.net In that system, calculations and experimental data show a surprising preference for the conformer with the phenyl group in the axial position. nih.govacs.org This is explained by destabilizing steric interactions that occur between the ortho-hydrogens of an equatorial phenyl group and the adjacent equatorial methyl group. researchgate.net This non-traditional steric clash can be significant enough to overcome the typical 1,3-diaxial strain, favoring the axial-phenyl conformation.

Given the structural similarity, it is highly probable that similar effects are at play in this compound. The preference would depend on the balance between the 1,3-diaxial interactions of the axial group and the geminal gauche-like interaction between the equatorial groups. The presence of the carbonyl group, which flattens the ring slightly at C1, could also influence the precise geometry and the magnitude of these steric clashes. A detailed DFT or other high-level theoretical calculation would be required to definitively establish the global minimum energy conformer. nih.gov

Transition State Modeling and Reaction Energetics

The synthesis of this compound typically involves the alkylation of an enolate derived from 2-methylcyclohexanone (B44802). The energetics and geometry of the transition state are critical in determining the reaction's outcome.

Computational modeling reveals that the alkylation of cyclohexanone (B45756) enolates is an irreversible process that operates under kinetic control. ubc.ca This means the dominant product is the one formed via the transition state with the lowest activation energy, not necessarily the most thermodynamically stable product. ubc.ca For conformationally rigid cyclohexanone enolates, theoretical models consistently show that alkylation preferentially occurs from the axial direction. ubc.ca This preference is attributed to the fact that an axial attack allows the cyclic system to proceed through a lower-energy, chair-like transition state. ubc.cachemtube3d.com An equatorial attack, in contrast, would force the ring into a higher-energy, boat-like or twist-boat conformation, which is energetically unfavorable. chemtube3d.com

Studies on related cyclohexanone systems using quantum mechanical methods such as M06-2X and B3LYP have elucidated the subtle energetic factors that govern these transition states. nih.govacs.org The observed stereoselectivity is often the result of a delicate balance between minimizing torsional strain and avoiding unfavorable steric interactions within the transition state structure. nih.govacs.org

Furthermore, investigations into the alkylation rates of isomeric dimethylcyclohexanone enolates suggest that the reaction rates are significantly correlated with the ground-state energies of the enolates themselves. gatech.edu While steric and electronic factors do play a role, their influence on the transition state energy can be less pronounced than the inherent stability of the starting enolate. gatech.edu

| Modeled Factor | Significance in Transition State Analysis | Computational Insight |

| Attack Trajectory | Determines the stereochemical outcome of the alkylation. | Axial attack is energetically favored as it proceeds through a stable, chair-like transition state, whereas equatorial attack leads to a high-energy, twist-boat conformation. ubc.cachemtube3d.com |

| Torsional Strain | Influences the overall energy of the transition state. | Models seek the transition state geometry that minimizes torsional strain as the new carbon-carbon bond forms. nih.govacs.org |

| Steric Interactions | Affects the feasibility of a particular attack trajectory. | Unfavorable steric clashes between the incoming electrophile (benzyl group) and the cyclohexanone ring (especially with the existing methyl group) increase the transition state energy. nih.govacs.org |

| Enolate Ground State Energy | Correlates with the activation energy of the reaction. | The rate of alkylation is significantly related to the ground-state energy of the specific enolate isomer involved. gatech.edu |

Prediction of Reactivity and Selectivity

The formation of this compound from an unsymmetrical precursor like 2-methylcyclohexanone presents challenges in both regioselectivity and stereoselectivity. Computational studies are instrumental in predicting and explaining the observed outcomes.

Regioselectivity: The benzylation of 2-methylcyclohexanone can, in principle, yield two different regioisomers. The selectivity is determined by which enolate is formed and trapped. The deprotonation of 2-methylcyclohexanone can generate either the more substituted (thermodynamic) enolate or the less substituted (kinetic) enolate. acs.org

Kinetic Control: Favors the formation of the less substituted enolate by using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.com

Thermodynamic Control: Favors the formation of the more stable, more substituted enolate, which is achieved by allowing the enolates to equilibrate at higher temperatures or with a weaker base. gatech.edumasterorganicchemistry.com

The synthesis of 2-benzyl-2-methylcyclohexanone relies on the formation of the more substituted thermodynamic enolate. Research has shown that the predominant formation of the 2,2-disubstituted product is governed by two key factors. researchgate.net Firstly, the chemical equilibrium between the two possible enolate anions favors the more substituted isomer. researchgate.net Secondly, the minor, less substituted enolate (which would lead to 2-benzyl-6-methylcyclohexanone) is consumed more rapidly in subsequent dialkylation reactions, effectively removing the undesired mono-alkylated isomer from the product mixture as the reaction progresses. researchgate.net

Stereoselectivity: Once the correct regioisomer of the enolate is formed, its planar structure can be attacked by the benzyl electrophile from two different faces. The stereochemical outcome is dictated by the relative energies of the two competing transition states. As established in transition state modeling, the reaction kinetically favors an axial attack, which leads the ring to adopt a chair conformation in the transition state. ubc.ca The presence of the existing methyl group at the C2 position creates a specific steric environment that further directs the incoming benzyl group. Computational models can precisely calculate the energy differences between the transition states for syn- and anti-attack, predicting the major diastereomer.

| Selectivity Type | Controlling Factors | Predicted Outcome for this compound Synthesis |

| Regioselectivity | Enolate Stability (Thermodynamic vs. Kinetic Control), Reaction Conditions (Base, Temperature) | Formation of the 2,2-disubstituted product is favored under thermodynamic equilibrium conditions because the more substituted enolate is more stable. gatech.eduresearchgate.net |

| Stereoselectivity | Transition State Geometry (Chair vs. Twist-Boat), Steric Hindrance | Alkylation occurs preferentially via axial attack on the enolate, as this proceeds through a lower-energy chair-like transition state. ubc.ca The final stereochemistry depends on minimizing steric interactions between the existing methyl group and the incoming benzyl group. |

Applications of 2 Benzyl 2 Methylcyclohexan 1 One in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Synthesis

Despite the prevalence of the substituted cyclohexane (B81311) core in natural products, extensive searches of scientific databases and literature did not yield specific examples of 2-benzyl-2-methylcyclohexan-1-one being used as a key intermediate in the total synthesis of a named natural product. Its utility is often cited in the context of fundamental synthetic methodology rather than in complex target-oriented synthesis. masterorganicchemistry.commasterorganicchemistry.com

Synthesis of Pharmaceutical Precursors

While direct application in the synthesis of existing drugs is not prominently reported, this compound has been utilized in the development of new synthetic methodologies for creating structures relevant to pharmaceuticals.

One documented application involves its use as a precursor for generating an alkenyl triflate. This was achieved by treating 2-benzyl-2-methylcyclohexanone with a triflicating agent in the presence of a base. The resulting vinyl triflate is a versatile intermediate for palladium-catalyzed cross-coupling reactions. Specifically, it was used in a novel, single-catalyst system to facilitate a tandem reaction involving C-N bond formation to construct indole (B1671886) and tetrahydrocarbazole ring systems. bath.ac.uk These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules and pharmaceuticals. bath.ac.uk

Research Finding: Synthesis of Tetrahydrocarbazoles

| Reactant | Reagent | Product Type | Significance | Reference |

|---|---|---|---|---|

| 2-Benzyl-2-methylcyclohexanone | N-(5-chloropyrid-2-yl)triflimide, Base | Alkenyl triflate | Intermediate for Pd-catalyzed coupling | bath.ac.uk |

Building Block for Steroidal and Terpenoid Scaffolds

There is no specific information available in the searched literature that documents the use of this compound as a direct building block for the synthesis of steroidal or terpenoid scaffolds. Although the six-membered ring is a fundamental component of these structures, the literature does not describe synthetic routes starting from this particular ketone to achieve these complex natural product frameworks. The related compound, 2-formyl-1-decalone, has been used to synthesize 9-benzyl-1-decalone, demonstrating a method for introducing a benzyl (B1604629) group into a decalin system, which is relevant to steroid and terpenoid structures. orgsyn.org However, this does not directly involve this compound.

Future Research Directions and Perspectives

Development of Novel Asymmetric Synthetic Routes

The creation of the all-carbon quaternary stereocenter in 2-benzyl-2-methylcyclohexan-1-one with high enantioselectivity remains a primary objective for synthetic chemists. nih.govrsc.org While classical approaches involving the alkylation of enolates have been established, future work will likely focus on more sophisticated and efficient catalytic asymmetric methods. orgsyn.org

A promising avenue lies in the development of novel chiral catalysts, including both organocatalysts and transition-metal complexes. For instance, the use of chiral phase-transfer catalysts for the benzylation of 2-methylcyclohexanone (B44802) could be further optimized to achieve higher enantiomeric excess. Additionally, the exploration of chiral N-heterocyclic carbene (NHC) catalysts in asymmetric alkylation reactions is an area ripe for investigation. acs.org

Furthermore, the application of chiral auxiliaries, temporarily attached to the 2-methylcyclohexanone scaffold to direct the stereochemical outcome of the benzylation, warrants deeper exploration. While effective, the development of catalytic variants that avoid the stoichiometric use of these auxiliaries is a more sustainable long-term goal.

| Asymmetric Strategy | Potential Catalyst/Auxiliary | Key Research Focus |

| Catalytic Asymmetric Alkylation | Chiral Phase-Transfer Catalysts, Chiral NHC Catalysts, Chiral Ligands for Transition Metals | Improving enantioselectivity, catalyst loading, and substrate scope. |

| Chiral Auxiliary-Mediated Alkylation | Evans' oxazolidinones, SAMP/RAMP hydrazones | Development of more easily cleavable and recyclable auxiliaries; transition to catalytic systems. |

| Enantioselective Desymmetrization | Enzymatic or metal-catalyzed desymmetrization of a prochiral precursor | Design of suitable prochiral substrates and identification of highly selective catalysts. |

Exploration of Catalytic Transformations

Beyond its synthesis, this compound serves as a versatile building block for more complex molecules. Future research will undoubtedly focus on expanding the repertoire of catalytic transformations that can be performed on this ketone.

One area of interest is the catalytic functionalization of the C-H bonds within the molecule. The development of catalysts for the selective activation and functionalization of specific C-H bonds would open up new avenues for creating diverse molecular scaffolds. For example, catalytic systems could be designed to introduce new functional groups at the benzylic position or on the aromatic ring.

Another important direction is the exploration of catalytic ring-expansion or ring-rearrangement reactions. These transformations could provide access to novel carbocyclic and heterocyclic frameworks that are not readily accessible through other means. For instance, the Baeyer-Villiger oxidation of this compound using novel catalysts could lead to valuable lactone derivatives.

| Transformation Type | Catalytic Approach | Potential Products |

| C-H Functionalization | Transition metal catalysis (e.g., Pd, Rh, Ru), Photoredox catalysis | Arylated, alkylated, or otherwise functionalized derivatives at specific positions. |

| Ring Expansion/Rearrangement | Lewis or Brønsted acid catalysis, enzymatic catalysis | Larger ring systems, spirocycles, or rearranged carbocyclic skeletons. |

| Reduction/Oxidation | Asymmetric hydrogenation/transfer hydrogenation, selective oxidation catalysts | Chiral alcohols, lactones, and other oxidized or reduced derivatives. |

Advanced Mechanistic and Computational Investigations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for the rational design of improved synthetic methods. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate these mechanisms in greater detail.

In situ spectroscopic methods, such as reaction progress kinetic analysis using NMR or IR spectroscopy, can provide real-time information about the concentrations of reactants, intermediates, and products. This data is invaluable for identifying reaction pathways and understanding the factors that control selectivity.

Computational chemistry, particularly density functional theory (DFT), will continue to be a powerful tool for modeling reaction profiles, transition states, and catalyst-substrate interactions. nih.gov These theoretical studies can provide insights that are difficult to obtain experimentally and can guide the design of new catalysts and reaction conditions. For example, computational models could be used to predict the most effective chiral ligand for a given asymmetric transformation.

Integration into Flow Chemistry or Sustainable Synthesis Paradigms

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic processes. Future research on this compound will likely focus on integrating its synthesis and subsequent transformations into more sustainable frameworks, such as flow chemistry. acs.org

Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. The development of flow-based methods for the synthesis of this compound could lead to more efficient and scalable production.

Furthermore, there is a growing interest in using renewable starting materials and developing more environmentally benign reaction conditions. researchgate.netrsc.org Research in this area could involve exploring the synthesis of this compound from biomass-derived feedstocks or utilizing greener solvents and catalysts. For instance, the use of ionic liquids as recyclable reaction media for the alkylation step has been explored and could be further optimized. researchgate.netrsc.org

| Sustainable Approach | Key Advantages | Research Focus |

| Flow Chemistry | Improved safety, scalability, and process control. | Development of robust and efficient flow reactor setups, catalyst immobilization. |

| Green Solvents/Catalysts | Reduced environmental impact, potential for catalyst recycling. | Exploration of water, supercritical fluids, or ionic liquids as reaction media; use of heterogeneous or biocatalysts. |

| Bio-based Feedstocks | Reduced reliance on fossil fuels. | Development of synthetic routes from lignocellulose or other renewable resources. researchgate.netrsc.org |

Q & A

Q. Example Protocol :

Alkylation : React cyclohexanone with benzyl bromide in THF using NaH as a base.

Methylation : Introduce methyl groups via Grignard reagents (e.g., CH₃MgBr) under inert conditions.

Work-up : Neutralize with NH₄Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Key Reference : Similar protocols for cyclohexanone derivatives emphasize solvent and catalyst optimization .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.4 ppm), methyl groups (δ 1.2–1.5 ppm), and cyclohexanone protons (δ 2.0–2.8 ppm).

- ¹³C NMR : Peaks for carbonyl (δ ~210 ppm), aromatic carbons (δ 125–140 ppm), and aliphatic carbons (δ 20–50 ppm).

- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z corresponding to C₁₄H₁₈O (MW: 202.29). Fragmentation patterns include loss of benzyl (C₆H₅CH₂) or methyl groups.

- X-ray Diffraction : Confirms stereochemistry and crystal packing; monoclinic systems are common for cyclohexanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.